3'-Chloroacetophenone oxime

Photochemistry Radical Chemistry Mechanistic Studies

3'-Chloroacetophenone oxime is the definitive meta-chloro ketoxime for regiospecific synthesis and ligand design. Its electronic profile (ρᵣₐd/ρₚₒₗ = 5.4) drives radical pathways that para-isomers cannot replicate, essential for N-(3-chlorophenyl)acetamide and tunable palladacycle catalysts. Insist on 97% pure, crystalline material to guarantee regioisomeric integrity in your research or scale-up workflow.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 24280-07-7
Cat. No. B2750133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloroacetophenone oxime
CAS24280-07-7
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESCC(=NO)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
InChIKeyREDNYMGXSZQBOU-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3'-Chloroacetophenone oxime (CAS 24280-07-7) for Precision Synthesis & Catalysis


3'-Chloroacetophenone oxime (CAS 24280-07-7) is a meta-chloro substituted aromatic ketoxime with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . This solid compound, typically supplied at 97.0% purity with a melting point of 88-92°C, exists as a well-defined crystalline material that serves as a versatile intermediate in organic synthesis and as a ligand precursor in catalysis . Unlike its para-substituted analog, the meta-chloro substitution imparts distinct electronic properties that directly influence its reactivity in key transformations [1].

Why Generic 'Acetophenone Oxime' Substitution Fails for 3'-Chloroacetophenone oxime


Generic substitution with other acetophenone oximes—such as the unsubstituted parent compound or the para-chloro isomer—is not scientifically valid. The meta-chloro substituent fundamentally alters the electronic landscape of the molecule, specifically by enhancing radical stabilization pathways over polar effects [1]. This translates to a ρᵣₐd/ρₚₒₗ ratio of 5.4 for meta-substituted acetophenone oximes (r² = 0.93), whereas para-substituted analogs exhibit nearly equal radical and ionic contributions (ρᵣₐd/ρₚₒₗ = -1.1; r² = 0.98) [2][3]. Consequently, 3'-Chloroacetophenone oxime follows a fundamentally different reaction mechanism in key transformations like photosensitized oxidation, leading to distinct product profiles and reaction kinetics that cannot be replicated by its regioisomers [4].

Quantifiable Differentiation of 3'-Chloroacetophenone oxime (CAS 24280-07-7)


Meta-Chloro Substitution Directs Radical-Dominant Reaction Pathways

In quinone-sensitized photolysis under aerobic conditions, meta-substituted acetophenone oximes exhibit a Hammett correlation where radical effects dominate (ρᵣₐd/ρₚₒₗ = 5.4; r² = 0.93). In stark contrast, para-substituted analogs show nearly equal radical and polar contributions (ρᵣₐd/ρₚₒₗ = -1.1; r² = 0.98), indicating a fundamentally different mechanism [1][2]. This difference is critical as it dictates the formation of distinct reactive intermediates and product distributions.

Photochemistry Radical Chemistry Mechanistic Studies

3'-Chloroacetophenone oxime vs. p-Chloroacetophenone oxime: Distinct Beckmann Rearrangement Outcomes

The Beckmann rearrangement of 3'-chloroacetophenone oxime yields N-(3-chlorophenyl)acetamide upon treatment with acid. In contrast, the para-isomer, p-chloroacetophenone oxime, rearranges to N-(4-chlorophenyl)acetamide . The meta vs. para substitution pattern dictates the regiochemistry of the resulting amide, a critical parameter in the synthesis of pharmaceuticals and agrochemicals where the position of the chloro group significantly impacts biological activity and material properties.

Beckmann Rearrangement Amide Synthesis Organic Synthesis

Distinct UV Absorption Profile from Ortho-Substituted Analogs

The UV absorption spectra of ortho-substituted acetophenone oximes are reported to be completely different from those of meta- and para-substituted oximes [1]. While specific λₘₐₓ and ε values for 3'-chloroacetophenone oxime are not provided in the source, the study establishes that the ortho-substituted regioisomer (2-chloroacetophenone oxime) has a distinct spectral signature due to steric and electronic effects [2]. The meta-chloro substitution of the target compound places it in a class with distinct, non-overlapping spectral properties compared to ortho-analogs, facilitating analytical differentiation in complex mixtures.

UV-Vis Spectroscopy Photophysics Analytical Chemistry

High Purity and Defined Solid-State Properties for Reproducible Synthesis

Commercial 3'-chloroacetophenone oxime is supplied as a solid with a purity of 97.0% and a melting point of 88-92°C . In comparison, the para-isomer (p-chloroacetophenone oxime) is often supplied as a mixture of (E)- and (Z)- isomers with a melting point range of 93-97°C and a purity of min. 95.0% . The tighter melting point range and higher specified purity of the meta-isomer suggest a more consistent and reliable physical form, which is crucial for accurate stoichiometric calculations and reproducible reaction outcomes in both research and scale-up settings.

Chemical Sourcing Quality Control Process Chemistry

Optimal Application Scenarios for 3'-Chloroacetophenone oxime (CAS 24280-07-7)


Synthesis of Meta-Substituted Aromatic Amides via Beckmann Rearrangement

For the production of N-(3-chlorophenyl)acetamide or related meta-chloro anilides, 3'-chloroacetophenone oxime is the required starting material. Using the para-isomer would yield the incorrect regioisomer, N-(4-chlorophenyl)acetamide, which is a different chemical entity with distinct properties and applications . This is a critical consideration in pharmaceutical intermediate synthesis where regioisomeric purity is a key quality attribute.

Mechanistic Studies of Radical Cation Intermediates

As demonstrated by photochemical studies, the meta-chloro substituent in 3'-chloroacetophenone oxime creates a unique electronic environment where radical stabilization dominates (ρᵣₐd/ρₚₒₗ = 5.4) [1]. This makes it an ideal model substrate for investigating radical cation and iminoxyl radical chemistry, particularly in electron transfer-proton transfer sequences. Its behavior cannot be extrapolated from para- or ortho-substituted analogs, making it essential for accurate mechanistic elucidation [2].

Synthesis of Heterogeneous Palladium Catalysts

Oxime-based ligands, including those derived from chloroacetophenone oximes, have been successfully employed in the synthesis of oxime-carbapalladacycle complexes. These complexes serve as highly active (>99% yield) and reusable (8 cycles without activity loss) heterogeneous catalysts for Suzuki cross-coupling reactions in water [3]. The meta-chloro substituent on the oxime precursor can be used to tune the electronic properties of the resulting palladacycle, potentially influencing its catalytic activity and selectivity.

Precursor for Specialty Polymers and Resins

p-Chloroacetophenone oxime has been established as a monomer for the synthesis of formaldehyde-based copolymer resins with antimicrobial properties [4]. By analogy, 3'-chloroacetophenone oxime can serve as a building block for novel polymeric materials where the meta-substitution pattern is intended to impart different steric or electronic characteristics to the polymer backbone, potentially altering its thermal stability, solubility, or biological activity profile.

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